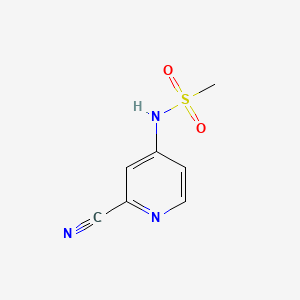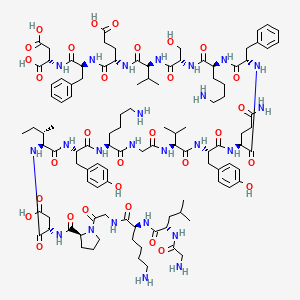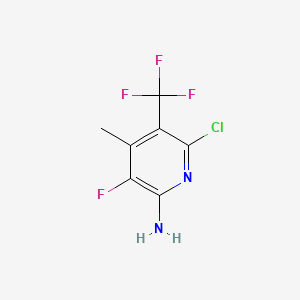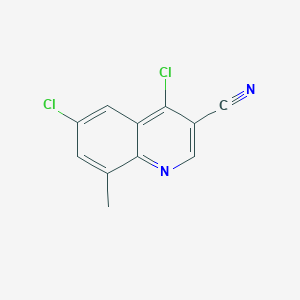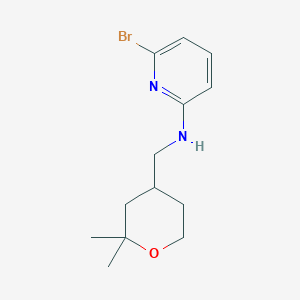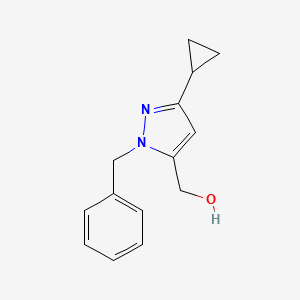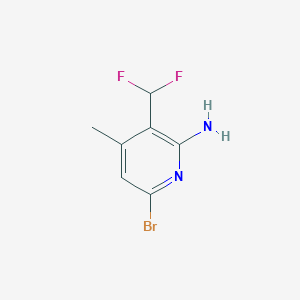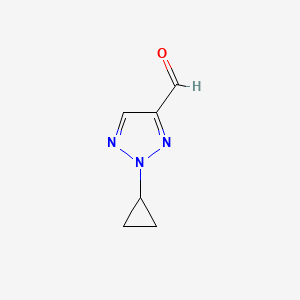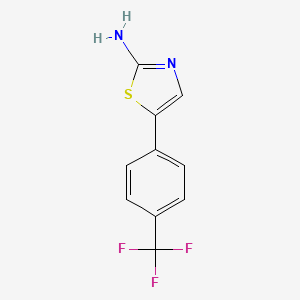![molecular formula C7H10N2O2 B13927897 1,7-Diazaspiro[4.4]nonane-2,8-dione](/img/structure/B13927897.png)
1,7-Diazaspiro[4.4]nonane-2,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diazaspiro[4.4]nonane-2,8-dione is a heterocyclic compound with the molecular formula C7H10N2O2. It is characterized by a spirocyclic structure, which consists of two nitrogen atoms and two carbonyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Diazaspiro[4.4]nonane-2,8-dione can be synthesized through several methods. One common synthetic route involves the reaction of aminophenols with 4-oxoheptanedioic acid or 1,6-dioxaspiro[4.4]nonane-2,7-dione . The reaction typically occurs in a liquid-phase solution and may require catalysts such as quaternary phosphonium salts to improve yield and reaction efficiency .
Industrial Production Methods
While specific industrial production methods for 1,7-Diazaspiro[4This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1,7-Diazaspiro[4.4]nonane-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,7-Diazaspiro[4.4]nonane-2,8-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant agent due to its unique structure and ability to interact with specific molecular targets.
Materials Science:
Biological Studies: The compound’s interactions with biological molecules make it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-2,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites and modulate the activity of these targets. This modulation can lead to various biological effects, such as anticonvulsant activity, by influencing neural pathways and neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spirocyclic structure but contains oxygen atoms instead of nitrogen atoms.
2,6-Diazaspiro[4.4]nonane-3,7-dione: Another related compound with a different arrangement of nitrogen and carbonyl groups.
Uniqueness
1,7-Diazaspiro[4.4]nonane-2,8-dione is unique due to its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
1,7-diazaspiro[4.4]nonane-2,8-dione |
InChI |
InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-6(11)8-4-7/h1-4H2,(H,8,11)(H,9,10) |
Clave InChI |
DEKDAGQRORZOTK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC(=O)NC2)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
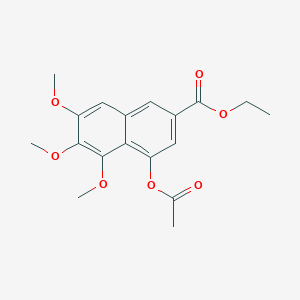
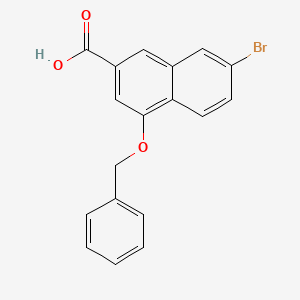
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
